molecular formula C25H28N2O4S B15000643 4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B15000643
M. Wt: 452.6 g/mol
InChI Key: RMRGINPLURVPEQ-UHFFFAOYSA-N
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Description

4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of cyclohexyl, phenacyl, and diazatricyclo moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and phenacyl intermediates, followed by their integration into the tricyclic framework through a series of cyclization and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione stands out due to its unique tricyclic structure and the presence of both oxa and thia functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C25H28N2O4S/c1-25(2)13-18-20(15-31-25)32-23-21(18)22(29)27(17-11-7-4-8-12-17)24(30)26(23)14-19(28)16-9-5-3-6-10-16/h3,5-6,9-10,17H,4,7-8,11-15H2,1-2H3

InChI Key

RMRGINPLURVPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)C5CCCCC5)C

Origin of Product

United States

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